5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
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Overview
Description
5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylquinazoline-2-amine with 5-benzyl-6-methylpyrimidin-4-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique pharmacological properties .
Scientific Research Applications
5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer treatment.
Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, known for their anticancer activities.
Uniqueness
5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is unique due to its specific structural features, which combine the pharmacophoric elements of both quinazoline and pyrimidine rings. This dual functionality enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-13-9-10-19-17(11-13)14(2)23-21(25-19)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUICKLBSJUKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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